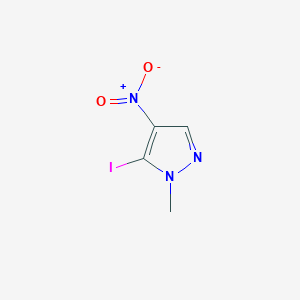

5-iodo-1-methyl-4-nitro-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry

Pyrazole is an organic heterocyclic compound featuring a five-membered ring composed of three carbon atoms and two adjacent nitrogen atoms. wikipedia.orgbritannica.com The parent compound has the molecular formula C₃H₄N₂. britannica.comencyclopedia.pub Pyrazoles are considered aromatic compounds because they satisfy Hückel's rule, possessing a planar ring system with 6 π-electrons delocalized across the ring. beilstein-journals.orgrrbdavc.org This aromaticity is a result of the sp² hybridization of all ring atoms, each contributing a p-orbital to the π-system. rrbdavc.org The pyrazole ring contains two distinct nitrogen atoms: one is a pyrrole-like nitrogen (N1) which is protonated in the parent molecule and donates a lone pair to the aromatic system, while the other is a pyridine-like nitrogen (N2) with its lone pair located in an sp² orbital in the plane of the ring, contributing to the molecule's basicity. encyclopedia.pubnih.gov

Functionalized pyrazole derivatives are of immense importance in multiple fields of chemical research and industry. uaeu.ac.aeglobalresearchonline.net They are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmaceutical agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. uaeu.ac.aefrontiersin.orgmdpi.comnih.gov A notable example is the anti-inflammatory drug celecoxib. wikipedia.org Beyond pharmaceuticals, pyrazole derivatives are crucial in the agrochemical industry as herbicides and fungicides, and are used in the manufacturing of dyes, such as tartrazine. wikipedia.orgbritannica.combeilstein-journals.org Their ability to coordinate with metal ions also makes them valuable as ligands in catalysis and coordination chemistry. uaeu.ac.ae The versatility of the pyrazole scaffold allows for functionalization at various positions, making it a key building block for the synthesis of more complex molecules. encyclopedia.pubresearchgate.net

Specific Focus on Halogenated and Nitrated Pyrazoles

5-Iodo-1-methyl-4-nitro-1H-pyrazole is a highly functionalized derivative of pyrazole. Its structure consists of the core pyrazole ring with four substituents:

A methyl group attached to the nitrogen at position 1.

A nitro group (NO₂) , which is strongly electron-withdrawing, located at position 4. The C4 position is the most nucleophilic site on the pyrazole ring and is the typical position for electrophilic substitution reactions like nitration. globalresearchonline.netchemicalbook.comresearchgate.net

An iodine atom at position 5. While direct halogenation also often targets the C4 position, functionalization at C5 can be achieved through specific synthetic strategies, such as the deprotonation of the C5 proton with a strong base followed by quenching with an iodine source. mdpi.comrsc.org

The combination of a bulky iodine atom and an electron-withdrawing nitro group on the pyrazole ring makes this compound a specialized chemical entity.

The academic interest in a molecule like this compound stems primarily from its potential as a versatile synthetic intermediate. cymitquimica.com The presence of multiple, distinct functional groups provides several handles for further chemical modification:

The iodo group at the C5 position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. mdpi.comrsc.org This allows for the straightforward introduction of diverse carbon-based fragments (aryl, alkynyl, etc.) to build more complex molecular architectures. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations. mdpi.com

The nitro group at the C4 position strongly influences the electronic properties of the pyrazole ring. Furthermore, it can be chemically reduced to an amino group (NH₂), which can then be used as a point for further derivatization, for example, through amide bond formation. mdpi.com This strategic placement of functional groups makes the compound a valuable building block for synthesizing novel, highly substituted pyrazoles for evaluation in medicinal chemistry, materials science, or agrochemical research. researchgate.netnih.gov

Current Research Landscape and Gaps for this compound

Despite its clear potential as a synthetic building block, the current research landscape for this compound reveals significant gaps. The compound is listed in the catalogs of several chemical suppliers, and its unique Chemical Abstracts Service (CAS) number is 311773-51-0. bldpharm.combuyersguidechem.com However, a thorough review of scientific literature indicates a notable absence of dedicated academic studies on this specific molecule.

The primary research gap is the lack of published experimental data. This includes:

Detailed Synthesis: While general methods for the nitration and iodination of pyrazoles are known, a specific, optimized synthesis for this compound has not been reported in peer-reviewed journals.

Spectroscopic and Crystallographic Data: There is no publicly available, detailed characterization data such as ¹H NMR, ¹³C NMR, IR, or mass spectrometry results. bldpharm.com While data for similarly substituted pyrazoles can be found, it is not a substitute for the specific data of the title compound. mdpi.comresearchgate.net Likewise, no crystallographic studies have been published to confirm its solid-state structure. mdpi.com

Reactivity Studies: The potential of this compound in synthetic applications remains unexplored. There are no published studies investigating its performance in cross-coupling reactions or the chemical transformations of its nitro group.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Compound Name | This compound |

| CAS Number | 311773-51-0 |

| Molecular Formula | C₄H₄IN₃O₂ |

| Molecular Weight | 265.00 g/mol |

| Synonyms | 4-Nitro-5-iodo-1-methylpyrazole |

Table 2: Predicted Spectroscopic Features

Note: The following data are predicted based on the known spectroscopic properties of related functionalized pyrazoles and have not been experimentally verified from published literature for this specific compound.

| Spectrum Type | Predicted Features |

| ¹H NMR | A singlet corresponding to the three protons of the N-methyl group (CH₃). A singlet for the single proton on the pyrazole ring at the C3 position. The chemical shifts would be influenced by the adjacent nitro and iodo substituents. |

| ¹³C NMR | Four distinct signals for the pyrazole ring carbons and one for the methyl carbon. The C4 and C5 carbons, bonded to the nitro group and iodine atom respectively, would show characteristic shifts. The C5 signal would be significantly downfield due to the heavy atom effect of iodine. researchgate.net |

| IR | Strong characteristic absorption bands for the nitro group (NO₂), typically appearing as two distinct peaks for asymmetric and symmetric stretching (approx. 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹). |

| Mass Spec | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 265. The isotopic pattern would clearly indicate the presence of one iodine atom. |

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-methyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQKTIXJELFFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 1 Methyl 4 Nitro 1h Pyrazole

Strategies for Regioselective Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring exhibits distinct reactivity at its different positions. The N1 position is readily deprotonated or alkylated, the N2 nitrogen is basic, and the carbon atoms are susceptible to electrophilic or nucleophilic attack depending on the reaction conditions and existing substituents. nih.gov Achieving the desired 1,4,5-trisubstituted pattern of the target compound hinges on the strategic and selective introduction of the methyl, nitro, and iodo groups.

The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step, typically accomplished through electrophilic nitration. The C4 position is generally susceptible to electrophilic attack. researchgate.net Several nitrating systems have been proven effective for this transformation.

A common and potent method involves the use of mixed acids, such as a combination of fuming nitric acid (HNO₃) and fuming sulfuric acid (H₂SO₄). nih.gov This powerful system can successfully nitrate (B79036) the pyrazole core. Another approach is the thermal rearrangement of an N-nitropyrazole intermediate, which can be rearranged to the more stable 4-nitropyrazole in the presence of sulfuric acid at room temperature. nih.gov For some substrates, fuming nitric acid alone or in combination with other reagents can achieve the desired C4-nitration. mdpi.com For instance, the nitration of 1-hydroxyethyl-3-nitropyrazole with fuming nitric acid leads to additional nitration at the C4 position in high yield. mdpi.com The choice of nitrating agent and conditions is often dictated by the other substituents present on the pyrazole ring to avoid unwanted side reactions. mdpi.com

Table 1: Reagents for C4-Nitration of Pyrazoles

| Reagent System | Description | Reference |

|---|---|---|

| Fuming HNO₃ / Fuming H₂SO₄ (20%) | A one-pot, two-step route for the direct nitration of pyrazole to 4-nitropyrazole. | nih.gov |

| H₂SO₄ (for rearrangement) | N-nitropyrazole, formed in a prior step, rearranges to 4-nitropyrazole in sulfuric acid. | nih.gov |

| Fuming HNO₃ | Used to introduce a second nitro group at the C4 position of an existing 3-nitropyrazole derivative. | mdpi.com |

| HNO₃–H₂SO₄ mixture | A standard nitrating mixture used to produce 3,4,5-trinitro-1H-pyrazole from 3,5-dinitropyrazole. | researchgate.net |

Regioselective iodination of the pyrazole ring is essential, and the outcome is highly dependent on the methodology employed. While direct electrophilic iodination typically favors the C4 position, specific strategies have been developed to achieve C5 functionalization. nih.gov

The most effective method for the exclusive introduction of an iodine atom at the C5 position involves a directed metalation approach. nih.gov This strategy begins with the deprotonation of the C5-proton using a strong base, typically n-butyllithium (n-BuLi), to form a C5-lithiated pyrazole intermediate. This highly reactive organolithium species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group selectively at the C5 position. nih.gov This method's high regioselectivity is a result of the C5 proton being the most acidic on the pyrazole ring, facilitating its preferential abstraction by the strong base. mdpi.com

Table 2: Regioselective Iodination Methods for Pyrazoles

| Reagent System | Position of Iodination | Mechanism/Principle | Reference |

|---|---|---|---|

| 1. n-BuLi 2. I₂ | C5 | Deprotonation at the most acidic C5 position followed by trapping of the resulting lithium pyrazolide with iodine. | nih.gov |

| I₂ / CAN (Ceric Ammonium Nitrate) | C4 | CAN-mediated electrophilic iodination, which favors the electron-rich C4 position. | nih.gov |

| N-Iodosuccinimide (NIS) | C4 | Electrophilic iodination using a common iodine source for heteroaromatic compounds. | scholaris.ca |

Alkylation of the pyrazole nitrogen can result in a mixture of N1 and N2 isomers, making regioselectivity a significant challenge. acs.org While traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide often yield poor selectivity, modern methods have been developed to achieve highly specific N1-methylation. acs.orgresearchgate.net

A state-of-the-art approach utilizes sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.govresearcher.life These bench-stable reagents significantly enhance the selectivity of N-alkylation in favor of the N1 position, achieving N1/N2 regioisomeric ratios from 92:8 to greater than 99:1 for a range of pyrazole substrates. acs.orgacs.org The reaction proceeds via N-alkylation followed by a protodesilylation step using a fluoride (B91410) source and water to reveal the N-methyl group. nih.gov The steric hindrance of the bulky silyl (B83357) group directs the alkylation to the less sterically encumbered N1 nitrogen. acs.org

Table 3: Comparison of N1-Methylation Strategies for Pyrazoles

| Reagent | Selectivity (N1/N2 Ratio) | Description | Reference |

|---|---|---|---|

| α-Halomethylsilanes (e.g., (Chloromethyl)triisopropoxysilane) | 92:8 to >99:1 | A two-step method involving alkylation with a bulky reagent followed by protodesilylation. Offers excellent N1-selectivity. | acs.orgacs.org |

| Dimethyl Sulfate | Poor (e.g., 3:1) | A traditional, strong methylating agent that often provides poor control over regioselectivity. | acs.orgresearchgate.net |

| Methyl Iodide | Poor | A common methylating agent that, like dimethyl sulfate, often leads to mixtures of N1 and N2 isomers. | acs.orgresearchgate.net |

Direct Synthesis and Multi-Step Approaches to 5-Iodo-1-methyl-4-nitro-1H-pyrazole

Constructing the target molecule involves combining the individual functionalization steps into a coherent synthetic sequence or building the ring system from precursors that already contain the necessary functionalities.

A logical approach to this compound involves the sequential functionalization of a simpler pyrazole derivative. One possible pathway starts with 1-methylpyrazole. This substrate would first undergo C5-iodination via the directed metalation strategy (n-BuLi/I₂) to yield 5-iodo-1-methyl-1H-pyrazole. The subsequent step would be the C4-nitration of this intermediate using a suitable nitrating agent, such as a HNO₃/H₂SO₄ mixture, to arrive at the final product.

An alternative sequence involves iodination followed by nitration of a different precursor. For example, the synthesis of 1-methyl-3,4,5-trinitropyrazole has been reported starting from N-methylpyrazole, which undergoes iodination first, followed by nitration with 100% HNO₃. researchgate.net This suggests that an iodinated pyrazole can be a viable substrate for subsequent nitration. Another reported sequence involves the methylation of a pyrazole-3-one, followed by nitration at the C4 position with aqueous nitric acid. researchgate.net The viability of any sequence depends on the directing effects of the substituents present at each stage and their stability to the reaction conditions. For instance, introducing the electron-withdrawing nitro group first may deactivate the ring, making a subsequent electrophilic iodination more challenging.

An alternative to functionalizing a pre-formed pyrazole ring is to construct the ring from acyclic precursors in a way that installs the required substituents during the cyclization process. This approach can offer excellent control over regiochemistry.

One such method involves the condensation of a substituted hydrazine (B178648) with a suitable 1,3-difunctional compound. mdpi.com A specific example is the synthesis of 3-amino-5-(dichloromethyl)-1-methyl-4-nitro-1H-pyrazoles. clockss.org This reaction proceeds via the condensation of 1-amino-1-(1H-benzo[d] acs.orgmdpi.comresearchgate.nettriazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes with methylhydrazine. clockss.org In this case, the methylhydrazine provides the N1-methyl group, and the complex nitrobutadiene precursor provides the carbon backbone and the C4-nitro group, leading directly to a highly substituted 1-methyl-4-nitropyrazole core. clockss.org

Other modern cyclization methods also provide access to substituted pyrazoles. An iodine-catalyzed denitrative imino-diaza-Nazarov cyclization (DIDAN) has been developed for synthesizing pyrazoles from α-nitroacetophenone derivatives and in-situ generated hydrazones. rsc.org Additionally, multicomponent reactions, such as the cyclization of intermediately generated hydrazones with ketones followed by one-pot oxidation and halogenation, can yield 4-halo-substituted pyrazoles. beilstein-journals.org These methods highlight the power of constructing the heterocyclic ring as a means to control the final substitution pattern.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound typically involves a multi-step process, starting from a pyrazole precursor. The key steps are the nitration and iodination of the pyrazole ring. The order of these steps and the specific conditions for each are critical for maximizing yield and ensuring the correct regioselectivity.

Research into the synthesis of related substituted pyrazoles demonstrates that optimizing parameters such as temperature, solvent, and the nature of reagents is paramount. For instance, the nitration of pyrazole derivatives is often performed using strong acids like a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net However, these harsh conditions can lead to side products or decomposition, especially in complex molecules. researchgate.net The temperature of the reaction must be carefully controlled; elevating the temperature might increase the reaction rate but can also decrease selectivity and yield. mdpi.com

Similarly, the iodination step is highly dependent on the chosen iodinating agent and the reaction medium. Agents like iodine monochloride (ICl) or a combination of molecular iodine (I₂) and an oxidizing agent are commonly used. researchgate.netnih.gov The choice of base and solvent can significantly influence the reaction's efficiency. For example, in the synthesis of 4-iodopyrazoles from α,β-alkynic hydrazones, sodium bicarbonate (NaHCO₃) was employed as a base to facilitate the electrophilic cyclization. metu.edu.tr The optimization process involves screening various combinations of these parameters to find the ideal balance for producing the target compound with high purity and yield.

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

This table is based on findings for the synthesis of various substituted pyrazoles and illustrates general principles applicable to the target compound.

| Parameter | Condition A | Condition B | Observation | Reference |

| Nitration Agent | HNO₃ / H₂SO₄ | HNO₃ / Ac₂O | H₂SO₄ provides harsher conditions but can be more effective for less reactive substrates. Ac₂O offers milder conditions. | nih.gov |

| Temperature | Room Temperature | 60 °C | Increasing temperature can improve yield up to a certain point, after which side reactions may dominate and lower the yield. | mdpi.com |

| Iodination Catalyst | None (I₂ + Oxidant) | Copper(I) Iodide (CuI) | Catalytic systems can offer alternative pathways and may be milder than using stoichiometric strong oxidants. | nih.govmetu.edu.tr |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Solvent polarity and coordinating ability can significantly impact reaction rates and product yields. | beilstein-journals.org |

| Base | None | K₂CO₃ / NaHCO₃ | A base is often required to neutralize acid byproducts or to facilitate the key reaction step, improving overall yield. | nih.govmetu.edu.tr |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These principles are being applied to the synthesis of heterocyclic compounds like pyrazoles.

Catalytic Methods in Halogenation and Nitration

The move away from stoichiometric reagents towards catalytic systems is a key theme in green chemistry. For the synthesis of this compound, catalytic methods can be employed for both the halogenation and nitration steps.

For halogenation, metal-free approaches are particularly attractive. The use of N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), provides a safer and more selective alternative to elemental halogens. researchgate.net These reactions can often be performed under mild conditions. Another green catalytic system for halogenation involves using an oxidizing agent like Oxone in combination with sodium halide salts in water, avoiding organic solvents and harsh reagents. researchgate.net In some syntheses, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) have been used to facilitate reactions under solvent-free conditions. tandfonline.com

For the nitration step, alternatives to the hazardous nitric acid/sulfuric acid mixture are being explored. One such "green" approach involves using oxone as the nitrating agent in water, which presents a safer and more environmentally benign option. nih.gov Catalysts like nano-ZnO have also been reported to efficiently promote the condensation reactions that form the pyrazole ring itself, showcasing the broad utility of catalysis in this area. mdpi.com

Flow Chemistry and Continuous Synthesis Potential

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.com This technology provides superior control over reaction parameters like temperature and mixing, leading to improved yields and selectivity. mdpi.comgalchimia.com Crucially, it allows for the safe handling of hazardous reagents and unstable intermediates by minimizing their accumulation at any given time. mit.eduacs.org

Solvent-Free and Environmentally Conscious Methods

Minimizing or eliminating the use of volatile and toxic organic solvents is a cornerstone of green chemistry. tandfonline.com Several strategies in pyrazole synthesis align with this goal. Solvent-free reactions, where the reactants are mixed directly, often in the presence of a catalyst, can lead to faster reaction times and easier product purification. tandfonline.com For example, the synthesis of pyrazole derivatives has been achieved at room temperature under solvent-free conditions using the ionic salt tetrabutylammonium bromide as a recyclable medium. tandfonline.com

Water is an ideal green solvent, and its use in organic synthesis is a growing area of research. The halogenation of pyrazoles has been successfully demonstrated in water, leading to high yields and shorter reaction times. researchgate.net Additionally, catalyst-free cycloaddition reactions conducted simply by heating the reactants represent another solvent-free approach to constructing the pyrazole ring. rsc.org Developing a synthetic route to this compound that incorporates these methods would significantly improve its environmental footprint.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanism is fundamental to controlling the outcome of a chemical synthesis. The formation of this compound from a 1-methyl-1H-pyrazole precursor proceeds via electrophilic aromatic substitution. The pyrazole ring is an electron-rich aromatic system, susceptible to attack by electrophiles, primarily at the C4 position. slideshare.net

The nitration mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and a strong acid catalyst like sulfuric acid. The pyrazole ring's π-system then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (such as HSO₄⁻ or H₂O) then abstracts a proton from the C4 position, restoring the aromaticity of the ring and yielding the 4-nitropyrazole product.

Similarly, the iodination at the C5 position (assuming the C4 position is already occupied by the nitro group) would proceed by attack from an electrophilic iodine species, such as I⁺. This electrophile can be generated from reagents like iodine monochloride (ICl) or from the oxidation of molecular iodine (I₂). The directing effects of the substituents on the ring are crucial. The N-methyl group is an activating group, while the C4-nitro group is a strong deactivating group due to its electron-withdrawing nature. This deactivation makes the second substitution (iodination) more challenging than the first (nitration).

While complex mechanistic pathways involving metal-mediated N-N bond formation have been studied for the synthesis of some pyrazole structures, the pathway for functionalizing a pre-formed pyrazole ring, as is likely for this target molecule, follows the well-established principles of electrophilic aromatic substitution. nih.govrsc.orgumn.edursc.org

Reactivity and Chemical Transformations of 5 Iodo 1 Methyl 4 Nitro 1h Pyrazole

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazole (B372694) ring, enhanced by the C4-nitro group, makes the C5 position susceptible to nucleophilic attack.

The carbon-iodine bond at the C5 position of the pyrazole ring is the primary site for nucleophilic substitution. The iodine atom is a proficient leaving group, and its displacement is readily achieved by a variety of nucleophiles. smolecule.com This reactivity is a cornerstone for the functionalization of the pyrazole scaffold, allowing for the introduction of diverse chemical moieties. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nitro group at the adjacent C4 position stabilizes the intermediate Meisenheimer complex, thereby facilitating the displacement of the iodide ion. In related halogenated pyrazole systems, the halogen atom can be readily displaced by various nucleophiles. scirp.org

While the iodine atom is the more typical site for substitution, the nitro group in nitro-substituted pyrazoles can also participate in displacement reactions, although this is less common. In some cases, the synthesis of nitropyrazoles has been achieved through a "nitrodeiodination" process, where an iodo-pyrazole is treated with a nitrating agent. researchgate.net This suggests that the reverse reaction, the displacement of a nitro group by a nucleophile like iodide, is mechanistically plausible under specific conditions, though it is not the preferred pathway when a more labile leaving group like iodine is already present at an activated position. Generally, the nitro group is considered a poor leaving group in SNAr reactions compared to halogens.

Studies on related halosubstituted pyrazoles demonstrate high regioselectivity in nucleophilic substitution reactions. For 5-iodo-1-methyl-4-nitro-1H-pyrazole, the attack overwhelmingly occurs at the C5 position, leading to the displacement of the iodine atom. The C4 position, bearing the nitro group, is generally not substituted under typical nucleophilic substitution conditions. The directing effect is governed by the superior leaving group ability of iodine and the activation provided by the adjacent nitro group.

The scope of nucleophiles that can displace the iodine atom is broad and includes:

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

Nitrogen Nucleophiles: Ammonia, primary and secondary amines, and azides react to form amino-pyrazoles and azido-pyrazoles, respectively. These can serve as precursors for more complex heterocyclic systems. scirp.org

Sulfur Nucleophiles: Thiolates can be employed to create thioethers.

The choice of solvent and reaction conditions, such as temperature and the presence of a base, can be optimized to achieve high yields for specific nucleophilic substitutions.

Metal-Catalyzed Cross-Coupling Reactions at the C5 Position

The C5-iodo functionality is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. arkat-usa.orgmdpi.comacs.org This approach is a powerful tool for synthesizing complex aryl- and alkynyl-substituted pyrazoles.

The Suzuki-Miyaura coupling is a widely used and robust method for forming C-C bonds between the C5 position of the pyrazole and various aryl or heteroaryl groups. The reaction involves a palladium catalyst, typically with a phosphine (B1218219) ligand, and a base to couple the iodopyrazole with an organoboronic acid or its ester derivative. researchgate.netresearchgate.net The reaction is highly versatile and tolerates a wide range of functional groups on the boronic acid partner. nih.govmdpi.com

The general order of reactivity for halogens in Suzuki couplings is I > Br > Cl, making this compound a highly reactive substrate for this transformation. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodopyrazoles This table is illustrative, based on typical conditions for similar substrates.

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | High |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | Good |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | Good-High |

| Pyridin-3-ylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | Moderate-Good |

The Sonogashira coupling provides a direct route to synthesize 5-alkynyl-substituted pyrazoles. This reaction couples the C5-iodo group with a terminal alkyne and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The reactivity of aryl iodides in Sonogashira reactions is high, ensuring efficient coupling. mdpi.com

This method allows for the introduction of a diverse range of alkyne fragments, which can be valuable for extending conjugation or for further synthetic transformations. arkat-usa.org For instance, a related compound, 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, undergoes Sonogashira coupling at the C5 position.

Table 2: Representative Conditions for Sonogashira Coupling of Iodopyrazoles This table is illustrative, based on typical conditions for similar substrates.

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | TEA (Triethylamine) | THF | High |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | DIPA (Diisopropylamine) | Toluene | Good-High |

| 1-Heptyne | Pd(OAc)₂ | CuI | TEA | DMF | Good |

| Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | Good |

Heck and Stille Coupling Variants

The presence of an iodine atom on the pyrazole ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

While specific studies on the Heck-Mizoroki reaction of this compound are not extensively documented, research on related 4-iodo-1-substituted pyrazoles provides valuable insights. For instance, the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 4-alkenyl-1H-pyrazoles. rsc.org The success of these reactions often depends on the choice of palladium catalyst, ligand, and reaction conditions. For example, palladium(II) acetate (B1210297) in combination with a suitable phosphine ligand is a common catalytic system. rsc.org The reactivity in such couplings can be influenced by the electronic nature of the pyrazole ring; the electron-withdrawing nitro group in the target compound is expected to impact the oxidative addition step of the catalytic cycle.

The Stille reaction, which couples organotin compounds with organic halides, is another viable transformation for this compound. wiley-vch.de This reaction is known for its tolerance of a wide range of functional groups, which would be advantageous given the presence of the nitro group. A typical Stille coupling would involve the reaction of the iodo-pyrazole with an organostannane in the presence of a palladium catalyst.

Table 1: Examples of Heck and Stille Coupling Reactions with Related Iodo-Pyrazoles

| Reactant 1 | Reactant 2 | Coupling Type | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Heck | Pd(OAc)₂, P(OEt)₃, Et₃N | 4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | 95% | rsc.org |

| 1-Benzyl-4-iodopyrazole | 4-Bromobenzonitrile | Direct Arylation (Heck Variant) | Pd(OAc)₂, KOAc, DMA | 1-Benzyl-5-(4-cyanophenyl)-4-iodopyrazole | 82% | rsc.org |

| Iodobenzene | Tributyl(vinyl)tin | Stille | Pd(PPh₃)₄, Toluene | Styrene | High | wiley-vch.de |

C-N, C-S, and C-O Cross-Coupling Applications

The carbon-iodine bond in this compound is a key site for the formation of new carbon-heteroatom bonds through cross-coupling reactions. These transformations are essential for the synthesis of a diverse array of functionalized pyrazole derivatives.

C-S Cross-Coupling: The formation of carbon-sulfur bonds can be achieved through copper-catalyzed cross-coupling of aryl iodides with thiols. The use of copper(I) iodide (CuI) as a catalyst, often in the presence of a ligand like L-proline, has proven effective for the coupling of aryl iodides with both aliphatic and aromatic thiols. researchgate.net This methodology is expected to be applicable to this compound for the synthesis of the corresponding thioethers.

C-O Cross-Coupling: Copper-catalyzed methods are also prominent for the formation of carbon-oxygen bonds. Research has shown that CuI can effectively catalyze the coupling of 4-iodopyrazoles with alcohols to form 4-alkoxypyrazoles. mdpi.com These reactions are typically carried out at elevated temperatures, and the use of microwave irradiation can significantly reduce reaction times. mdpi.com

Table 2: Examples of C-N, C-S, and C-O Cross-Coupling Reactions with Related Iodo-Pyrazoles

| Reactant 1 | Reactant 2 | Coupling Type | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1-trityl-1H-pyrazole | Pyrrolidine | C-N (Buchwald-Hartwig) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(Pyrrolidin-1-yl)-1-trityl-1H-pyrazole | 85% | researchgate.net |

| 4-Iodoanisole | Thiophenol | C-S | CuI, L-proline, K₂CO₃ | 4-Methoxyphenyl(phenyl)sulfane | 95% | researchgate.net |

| 4-Iodo-1-trityl-1H-pyrazole | Methanol | C-O | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, t-BuOK, MW | 4-Methoxy-1-trityl-1H-pyrazole | 85% | mdpi.com |

Reduction Reactions of the Nitro Group to Amino and Other Derivatives

The nitro group at the C4 position of this compound is a versatile functional handle that can be reduced to an amino group, opening up avenues for further derivatization.

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. A variety of reagents can be employed for this purpose, with the choice of reductant being crucial for achieving selectivity, especially in the presence of other reducible functional groups like the iodo-substituent.

Common methods for nitro group reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Another widely used method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). For more selective reductions, reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) or sodium dithionite (B78146) (Na₂S₂O₄) can be utilized. The choice of conditions is critical to avoid undesired dehalogenation of the iodo-substituent.

The resulting 5-amino-4-iodo-1-methyl-1H-pyrazole is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. The amino group can undergo various reactions, including acylation, alkylation, and diazotization. scirp.org For example, acylation with acid chlorides or anhydrides yields the corresponding amides, while reaction with aldehydes or ketones can lead to the formation of Schiff bases. scirp.org

Furthermore, the amino group can participate in cyclization reactions to form fused heterocyclic systems. For instance, condensation with β-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines. scirp.org The amino group also activates the pyrazole ring towards further electrophilic substitution.

Electrophilic Aromatic Substitution (Limitations and Unique Aspects)

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive site in unsubstituted pyrazoles. researchgate.net However, in this compound, the C4 position is blocked by a strongly electron-withdrawing nitro group. This, along with the iodine at C5, significantly deactivates the pyrazole ring towards electrophilic attack.

The directing effects of the substituents on the pyrazole ring play a crucial role. The N1-methyl group is an activating group, while the C4-nitro group is a strong deactivating group. The iodine at C5 has a dual role; it is deactivating due to its inductive effect but can act as an ortho-, para-director. Given the substitution pattern, any further electrophilic substitution is expected to be challenging and would likely occur at the C3 position, if at all. Nitration of 1-methylpyrazole, for example, primarily yields 1-methyl-4-nitropyrazole, highlighting the preference for substitution at the 4-position when it is available. e-bookshelf.de For the title compound, forcing conditions would likely be required for any further substitution, with a high potential for side reactions or decomposition.

Radical Reactions and Photochemical Transformations

The chemistry of this compound can also involve radical and photochemical pathways. The carbon-iodine bond is relatively weak and can be cleaved homolytically under radical or photochemical conditions to generate a pyrazolyl radical.

While specific studies on the radical reactions of this compound are limited, research on related pyrazole derivatives suggests potential applications. For example, oxidative dehydrogenative couplings of pyrazol-5-amines have been shown to proceed through radical intermediates to form azopyrroles. nih.gov This suggests that the pyrazole ring can participate in radical-mediated bond-forming reactions.

Photochemical transformations could also be explored. The nitro group can be photochemically active, and the C-I bond can be susceptible to photolysis. Irradiation with UV light could potentially lead to the formation of a pyrazolyl radical, which could then be trapped by a suitable radical acceptor. Such reactions could open up novel pathways for the functionalization of the pyrazole ring.

Functional Group Interconversions Beyond Substitution

Beyond the more common substitution reactions, the functional groups of this compound can undergo various interconversions, significantly expanding its synthetic utility. These transformations primarily involve the reduction of the nitro group, a versatile handle for introducing new functionalities.

The most prominent functional group interconversion for 4-nitropyrazoles is the reduction of the nitro group to an amino group. This transformation is a critical step in the synthesis of various pyrazole-based compounds, as the resulting amine can serve as a precursor for a wide array of further chemical modifications. The reduction of related 4-nitropyrazole derivatives has been successfully achieved through catalytic hydrogenation. For instance, 4-nitropyrazol-3-ones have been converted to their corresponding 4-aminopyrazol-3-ones using palladium on carbon (Pd-C) as a catalyst. researchgate.net Similarly, the synthesis of 5-aminopyrazoles often involves the catalytic hydrogenation of a nitro precursor. beilstein-journals.org

This established reactivity suggests that this compound can be readily converted to 5-iodo-1-methyl-1H-pyrazol-4-amine. The general conditions for such a transformation are presented in the table below.

Table 1: Reduction of this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | H₂, Pd/C, Ethanol, Ambient Temperature | 5-Iodo-1-methyl-1H-pyrazol-4-amine | Not specified in literature for this specific compound, but generally high for analogous reactions. | researchgate.netbeilstein-journals.orggoogle.com |

The resulting 5-iodo-1-methyl-1H-pyrazol-4-amine is a valuable intermediate. The amino group can undergo a variety of subsequent reactions, such as diazotization followed by substitution, or acylation to form amides.

Furthermore, the pyrazole ring system, particularly when substituted with amino groups, can participate in less common transformations such as oxidative couplings. For example, pyrazol-5-amines have been shown to undergo oxidative dehydrogenative coupling to form azopyrroles. nih.gov Specifically, (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene has been synthesized from 3-methyl-1-phenyl-1H-pyrazol-5-amine via an oxidative iodination and coupling process. nih.gov This indicates that the amino derivative of this compound could potentially undergo similar oxidative dimerization reactions, representing another avenue for functional group interconversion beyond simple substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton environments, the carbon skeleton, and the disposition of heteroatoms like nitrogen.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the structure dictates a simple yet informative spectrum. Two distinct signals are expected: one for the protons of the N-methyl group and another for the lone proton on the pyrazole ring at the C3 position.

N-Methyl Protons (N-CH₃): This group is expected to produce a singlet in the spectrum, as there are no adjacent protons to cause spin-spin splitting. Based on data from related N-methylated pyrazoles, this signal is predicted to appear in the range of δ 3.8 - 4.1 ppm. The electron-withdrawing nature of the pyrazole ring and the adjacent nitro group contributes to its downfield chemical shift.

Pyrazole Ring Proton (C3-H): The single proton attached to the C3 carbon of the pyrazole ring will also appear as a singlet. Its chemical shift is significantly influenced by the aromaticity of the ring and the strong electron-withdrawing effect of the adjacent nitro group at the C4 position. In similar 4-nitropyrazole systems, this proton resonates significantly downfield. For instance, the C3-H in 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole appears at δ 8.33 ppm arkat-usa.org. A similar chemical shift is anticipated for the title compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.8 - 4.1 | Singlet (s) |

| C3-H | ~8.3 | Singlet (s) |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. For this compound, four distinct signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the one carbon of the N-methyl group. The chemical shifts are heavily influenced by the substituents.

N-Methyl Carbon (N-CH₃): This carbon signal is typically found in the range of δ 37-40 ppm, consistent with other N-methyl pyrazoles mdpi.com.

C3 Carbon: This carbon is attached to a hydrogen atom and is adjacent to a pyridine-like nitrogen (N2). Its chemical shift is expected to be in the typical aromatic region for pyrazoles.

C4 Carbon: This carbon is directly bonded to the strongly electron-withdrawing nitro group (-NO₂). This causes a significant deshielding effect, shifting its resonance downfield. In related 1-methyl-4-nitropyrazoles, the C4 signal is observed around δ 121 ppm researchgate.net.

C5 Carbon: This carbon is bonded to the iodine atom. The "heavy atom effect" of iodine causes a pronounced upfield shift (shielding) of the C5 signal. In 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the carbon bearing the iodine (C4 in that isomer) appears at δ 60.8 ppm mdpi.com. A similarly shielded value is expected for the C5 carbon in the title compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Influencing Factor |

|---|---|---|

| N-CH₃ | 37 - 40 | Attached to Nitrogen |

| C3 | ~135 | Aromatic Ring Environment |

| C4 | ~121 | Nitro Group (-NO₂) Deshielding |

| C5 | ~65 | Iodine (-I) Heavy Atom Shielding |

¹⁵N NMR Spectroscopy for Nitrogen Environments

¹⁵N NMR spectroscopy is a powerful, albeit less sensitive, technique for probing the environment of nitrogen atoms. The low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus often necessitate isotopic enrichment or indirect detection methods like HMBC experiments japsonline.comwikipedia.orghuji.ac.il. For this compound, three distinct nitrogen signals are expected.

N-1 (Pyrrole-like): This nitrogen is bonded to the methyl group. In the analogous 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the N-1 signal appears at δ -186.1 ppm (relative to CH₃NO₂) mdpi.com.

N-2 (Pyridine-like): This doubly bonded nitrogen is typically found further downfield. In the same reference compound, its signal is at δ -77.5 ppm mdpi.com.

Nitro Group Nitrogen (-NO₂): The nitrogen atom of the nitro group has a characteristic chemical shift. In various nitroaromatic and energetic compounds, this resonance typically appears in the range of δ -20 to +20 ppm mdpi.com.

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm, rel. to CH₃NO₂) | Environment |

|---|---|---|

| N-1 | ~ -185 | Pyrrole-like, N-methylated |

| N-2 | ~ -75 | Pyridine-like |

| N of -NO₂ | -20 to +20 | Nitro Group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Vibrations of Nitro and Iodo Groups

The IR spectrum of this compound is dominated by the strong absorptions of the nitro group. The carbon-iodine bond vibration is also characteristic, though typically weaker and at a lower frequency.

Nitro Group (-NO₂) Vibrations: The nitro group has two very strong and characteristic stretching vibrations. The asymmetric stretch (νas) typically appears in the 1550-1475 cm⁻¹ region for nitro groups attached to aromatic rings, while the symmetric stretch (νs) is found between 1360-1290 cm⁻¹ mdpi.com. A scissoring vibration is also often observed around 850 cm⁻¹ mdpi.com. These intense bands are a clear diagnostic for the presence of the nitro functional group.

Carbon-Iodine (C-I) Vibration: The C-I stretching vibration is found at low frequencies due to the large mass of the iodine atom. For aromatic iodides, this band is typically weak and appears in the far-infrared region, generally between 600 and 500 cm⁻¹. Its observation can sometimes be difficult.

Other notable vibrations would include C-H stretching of the methyl group and pyrazole ring proton (around 3100-2900 cm⁻¹) and pyrazole ring stretching vibrations (C=C, C=N) in the 1600-1400 cm⁻¹ region.

Table 5: Principal IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| -NO₂ | Asymmetric Stretch | 1550 - 1475 | Strong |

| -NO₂ | Symmetric Stretch | 1360 - 1290 | Strong |

| -NO₂ | Scissoring | ~850 | Medium |

| Aromatic C-H | Stretch | ~3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2900 | Medium |

| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1400 | Medium |

| C-I | Stretch | 600 - 500 | Weak |

Table of Compounds

An in-depth analysis of the spectroscopic and structural characteristics of the chemical compound this compound is crucial for its unambiguous identification and for understanding its behavior at a molecular level. Advanced analytical techniques provide a window into its complex architecture, from the vibrations of its chemical bonds to its precise three-dimensional arrangement in the solid state. This article explores the key methodologies used for the structural elucidation and spectroscopic characterization of this compound.

Theoretical and Computational Studies of 5 Iodo 1 Methyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of heterocyclic compounds like 5-iodo-1-methyl-4-nitro-1H-pyrazole. These methods provide insights into the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods

For pyrazole (B372694) derivatives, Density Functional Theory (DFT) methods, particularly using functionals like B3LYP, are commonly employed to achieve a balance between computational cost and accuracy. These methods are effective for predicting molecular structures, vibrational frequencies, and electronic properties. Ab initio methods, such as Møller-Plesset (MP) perturbation theory, offer higher levels of theory and can be used for more precise energy calculations and for benchmarking DFT results, although at a greater computational expense. For a molecule like this compound, a combination of DFT for geometry optimization and electronic property calculations, potentially validated by single-point ab initio calculations, would provide a comprehensive theoretical understanding.

Geometry Optimization and Conformational Analysis

The geometry of this compound is expected to be largely planar with respect to the pyrazole ring. The methyl group attached to the N1 nitrogen atom and the nitro group at the C4 position will have specific orientations relative to the ring. Conformational analysis, likely performed using DFT calculations, would explore the rotational barriers of the methyl and nitro groups to identify the most stable conformer. The presence of the bulky iodine atom at the C5 position and the nitro group at the C4 position can introduce steric hindrance, which may influence the planarity of the substituent groups relative to the pyrazole ring.

Detailed bond lengths and angles for a representative pyrazole structure, based on related compounds, are provided in the table below.

| Parameter | Value |

| C3-N7 Bond Length (Å) | 1.299 |

| N-N Bond Length (Å) | 1.376 |

| C1-N8 Bond Length (Å) | 1.482 |

| N8-C34 Bond Length (Å) | 1.383 |

| Table 1: Predicted geometric parameters for the pyrazole ring in this compound based on data from similar compounds. |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of this compound are significantly influenced by its substituent groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The nitro group, being a strong electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, thereby increasing the HOMO-LUMO energy gap. This large energy gap suggests high kinetic stability.

The Molecular Electrostatic Potential (MEP) map would reveal the charge distribution and reactive sites of the molecule. Negative potential regions, indicating susceptibility to electrophilic attack, are expected around the oxygen atoms of the nitro group and the N2 nitrogen of the pyrazole ring. A region of positive electrostatic potential, known as a σ-hole, is anticipated on the iodine atom, making it a potential halogen bond donor.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -0.20 to -0.21 |

| LUMO Energy | -0.11 to -0.09 |

| Table 2: Predicted HOMO and LUMO energy ranges for nitro-substituted pyrazole derivatives. |

Charge Distribution and Bond Indices

Analysis of the charge distribution, for instance through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the electron-withdrawing effect of the nitro group and the influence of the iodine and methyl substituents. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are expected to carry partial negative charges, while the carbon atoms attached to these groups will have partial positive charges. Bond indices, such as the Wiberg bond index, would provide information on the bond order and the degree of π-character in the pyrazole ring, confirming its aromaticity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are also a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Theoretical NMR Chemical Shifts and Coupling Constants

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method in conjunction with DFT. For this compound, the chemical shift of the single proton on the pyrazole ring (H3) would be influenced by the adjacent nitro and iodo substituents. The electron-withdrawing nature of the nitro group would likely cause a downfield shift for H3. The chemical shifts of the methyl protons would also be predicted. Comparing these calculated shifts with experimental NMR data is crucial for confirming the molecular structure.

| Nucleus | Predicted Chemical Shift Range (ppm) |

| 1H (pyrazole ring) | 8.0 - 9.0 |

| 13C (C5-I) | Deshielded due to halogen bonding |

| Table 3: General predicted NMR chemical shift information for related pyrazole structures. |

Predicted Vibrational Frequencies (IR, Raman)

Computational chemistry offers powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These predictions are valuable for interpreting experimental spectra and assigning specific vibrational modes to molecular motions. For substituted nitropyrazoles like this compound, Density Functional Theory (DFT) calculations are a common method to compute vibrational frequencies.

Theoretical studies on related nitropyrazoles have demonstrated that methods like B3LYP, often paired with basis sets such as 6-311++G(d,p) or aug-cc-pVDZ, provide vibrational frequencies that are in good agreement with experimental data. researchgate.netacrhem.org For instance, research on pyrazole and its mononitro derivatives involved recording solid-state IR and Raman spectra and interpreting them with the aid of ab initio computations. researchgate.netacrhem.org These studies allow for a firm assignment of the majority of observed bands. researchgate.netacrhem.org

The vibrational modes of this compound can be categorized into several groups:

N-O Stretching: The nitro group (NO₂) vibrations are particularly characteristic. The symmetric and asymmetric stretching modes of the N-O bonds are expected to appear as strong bands in the IR spectrum, typically in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

C-N Stretching: Vibrations involving the C-NO₂ and C-I bonds are also significant. The C-N stretching frequency is sensitive to the electronic environment of the pyrazole ring.

Pyrazole Ring Vibrations: The stretching and deformation modes of the pyrazole ring itself will contribute a series of bands to the spectra. These are influenced by the substituents on the ring.

C-I Stretching: The C-I stretching vibration is expected at lower frequencies due to the heavy iodine atom.

Methyl Group Vibrations: The C-H stretching and bending modes of the methyl group will also be present in the spectra.

Scaling factors are often applied to the calculated frequencies to improve their correspondence with experimental values, accounting for anharmonicity and other systematic errors in the computational methods. acs.org The table below presents a hypothetical set of predicted vibrational frequencies for this compound based on typical DFT calculation results for similar molecules.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| Asymmetric NO₂ Stretch | 1550 - 1620 | Strong | Weak |

| Symmetric NO₂ Stretch | 1330 - 1390 | Strong | Moderate |

| Pyrazole Ring Stretch | 1400 - 1550 | Moderate-Strong | Moderate-Strong |

| C-H Bending (Methyl) | 1380 - 1470 | Moderate | Moderate |

| C-N Stretch (Ring) | 1200 - 1300 | Moderate | Moderate |

| C-NO₂ Stretch | 800 - 900 | Moderate | Weak |

| C-I Stretch | 500 - 600 | Weak | Strong |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions involving substituted pyrazoles. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of the reaction dynamics. nih.govsavemyexams.commasterorganicchemistry.comksu.edu.samdpi.comnih.govibchem.comle.ac.ukresearchgate.net

Pathways for Substitution and Rearrangement Reactions

The presence of both a nitro group and an iodine atom on the pyrazole ring of this compound suggests several potential reaction pathways, primarily nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nitro group activates the ring towards nucleophilic attack, and the iodine atom can act as a leaving group.

Theoretical studies on related systems, such as the reaction of halogenated pyrazoles with nucleophiles, can provide insights. researchgate.net For instance, the reaction of 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi followed by iodine results in 5-iodo derivatives, while CAN-mediated iodination yields 4-iodides. researchgate.net These studies highlight the importance of the reaction conditions and the electronic nature of the pyrazole ring in determining the regioselectivity of substitution.

Computational modeling of the reaction of this compound with a nucleophile (Nu⁻) would likely investigate the following steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the iodine (C5) or potentially other positions on the ring. The trajectory of this attack is crucial and can be modeled to determine the most favorable approach.

Departure of the Leaving Group: The iodine atom departs as an iodide ion, restoring the aromaticity of the pyrazole ring and forming the substituted product.

Rearrangement reactions are also a possibility, particularly under thermal or photochemical conditions. Theoretical modeling can explore potential isomerization pathways, such as the migration of the methyl or nitro group, by calculating the energy barriers for these processes.

Energy Profiles and Kinetic Parameters

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction coordinate diagram can be constructed. researchgate.net

For the nucleophilic substitution on this compound, the energy profile would reveal the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. researchgate.net This value is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction.

The table below illustrates a hypothetical energy profile for a nucleophilic substitution reaction on this compound. The values are representative of what might be obtained from DFT calculations.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State 1 (Nucleophilic attack) | +15.2 |

| Meisenheimer-like Intermediate | +5.8 |

| Transition State 2 (Leaving group departure) | +12.5 |

| Products (5-substituted-1-methyl-4-nitro-1H-pyrazole + I⁻) | -10.3 |

Non-Covalent Interactions and Supramolecular Chemistry

Non-covalent interactions play a crucial role in determining the solid-state structure and properties of molecular crystals. For this compound, halogen bonding, hydrogen bonding, and π-stacking are expected to be significant.

Halogen Bonding Interactions Involving the Iodine Atom

The iodine atom in this compound is a potent halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom, along the C-I bond axis. This positive region can interact favorably with electron-rich sites (Lewis bases) on neighboring molecules.

Computational studies on 5-iodo-1-arylpyrazoles have confirmed the presence and importance of halogen bonding in their crystal structures. researchgate.netrsc.orgmdpi.com DFT calculations have been used to quantify the magnitude of the σ-hole on the iodine atom. researchgate.netrsc.org X-ray crystallography has revealed various halogen bonding motifs, including C-I···N, C-I···O, and C-I···π interactions. researchgate.netrsc.orgmdpi.com

In the case of this compound, the nitro group of a neighboring molecule could act as a halogen bond acceptor, leading to C-I···O interactions. The nitrogen atom of the pyrazole ring could also participate in C-I···N bonds. The strength of these interactions influences the packing of the molecules in the crystal lattice.

| Halogen Bond Type | Donor | Acceptor | Typical Interaction Distance (Å) |

| C-I···O | Iodine | Oxygen (from NO₂) | 2.90 - 3.30 |

| C-I···N | Iodine | Nitrogen (from pyrazole) | 3.00 - 3.40 |

Hydrogen Bonding and π-Stacking in Derivatives

While this compound itself lacks conventional hydrogen bond donors, its derivatives can exhibit these interactions. For example, if the methyl group were replaced with a hydrogen atom, the N-H group of the pyrazole ring could act as a hydrogen bond donor, interacting with the nitro group or the pyrazole nitrogen of another molecule.

Computational studies on related nitroaromatic compounds have shown that a combination of hydrogen bonding, halogen bonding, and π-stacking can lead to complex and interesting supramolecular architectures. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these non-covalent interactions in crystal structures.

Applications of 5 Iodo 1 Methyl 4 Nitro 1h Pyrazole As a Synthetic Synthon

Building Block for Complex Heterocyclic Systems

The compound serves as an excellent starting material for the synthesis of more elaborate heterocyclic structures, including fused pyrazoles and polycyclic compounds. Pyrazoles are a significant class of heterocyclic compounds that have garnered attention for their use as building blocks for other heterocyclic systems. scirp.orgscirp.org

The reactivity of iodopyrazoles is instrumental in constructing fused bicyclic and polycyclic systems. A notable application is the synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones. This is achieved through a palladium-catalyzed reaction of a 5-iodopyrazole-4-carboxylic acid derivative with terminal alkynes, resulting in a tandem C-C and C-O bond formation to fuse a pyrone ring onto the pyrazole (B372694) core. beilstein-journals.org This method provides a regioselective route to these valuable fused heterocycles. beilstein-journals.org

Similarly, iodinated pyrazoles are key to synthesizing pyrazolo[4,3-c]pyridines. For instance, an iodine-mediated electrophilic cyclization of an intermediate pyrazole derivative can yield a 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. The resulting iodo-substituted fused system can then be further modified through reactions like Suzuki cross-coupling to introduce diverse substituents. The Vilsmeier-Haack reaction is another important method for creating pyrazolo[3,4-d]pyridazines from substituted hydrazinopyridazines.

The following table summarizes the synthesis of various fused pyrazole systems.

| Starting Material | Reagents and Conditions | Fused Product | Reference |

| 5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid | Terminal alkyne, Pd/C, CuI, Et3N, 70-80 °C | 6-Substituted pyrano[4,3-c]pyrazol-4(1H)-one | beilstein-journals.org |

| 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | Iodine-mediated electrophilic cyclization | 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | |

| Substituted hydrazinopyridazines | Vilsmeier-Haack reaction | Pyrazolo[3,4-d]pyridazines |

The 5-iodo-1-methyl-4-nitro-1H-pyrazole scaffold is a valuable starting point for creating diverse chemical libraries. The iodine atom at the C-5 position is a versatile handle that can be readily modified through various cross-coupling reactions. This allows for the introduction of a wide array of functional groups, leading to a broad spectrum of pyrazole derivatives.

For example, Suzuki-Miyaura cross-coupling reactions are widely employed to form carbon-carbon bonds between the pyrazole's C-5 position and various aryl or heteroaryl groups. nih.gov Sonogashira cross-coupling is another powerful technique used to introduce phenylethynyl functionalities. nih.gov These reactions enable the synthesis of complex trifluoromethylated pyrazoles, which are of significant interest in medicinal chemistry. nih.gov

Precursor for Advanced Organic Materials and Functional Molecules (Non-Biological)

The unique electronic properties conferred by the nitro and iodo substituents make this compound a promising precursor for advanced organic materials.

The dinitropyrazole unit, a related structure, has been identified as a valuable building block for creating thermally stable and relatively insensitive energetic materials. researchgate.net While direct research on this compound in optoelectronics is emerging, the structural motifs it enables are relevant. For instance, brominated azo compounds, which share some structural similarities in terms of halogenation, have potential applications in optoelectronic materials. researchgate.net

Aromatic azo compounds, which can be synthesized from pyrazole precursors, are well-established as dyes and pigments. nih.gov The synthesis of iodo-substituted azopyrroles, for example, opens avenues for creating novel azo compounds with potentially unique coloristic properties. nih.gov

Ligand Design in Coordination Chemistry

Pyrazole-based ligands are extensively used in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring act as effective donors, and the substituents on the ring can be tailored to influence the coordination geometry and the properties of the resulting metal complexes. researchgate.netresearchgate.net

The presence of the iodo and nitro groups in this compound can significantly modulate the electronic properties of the pyrazole ring. The electron-withdrawing nature of the nitro group and the iodo atom can enhance the π-acceptor properties of the ligand, which can be beneficial in stabilizing low-valent metal centers. While specific studies on this compound as a ligand are not extensively documented, the broader class of pyrazole-derived ligands has been shown to form complexes with diverse nuclearity, from mononuclear to polynuclear structures. researchgate.net The tunability of pyrazole ligands makes them attractive for applications in catalysis and materials science. researchgate.net

Metal Chelation Properties of Pyrazole Ring

The pyrazole ring is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.net This chelating ability stems from the presence of two adjacent nitrogen atoms within the five-membered heterocyclic ring. mdpi.com One nitrogen atom is pyrrole-like (N1) and can be deprotonated to form a pyrazolide anion, while the other is pyridine-like (N2) and acts as a Lewis base. mdpi.com This dual nature allows pyrazoles to coordinate to metal centers in various modes, including monodentate, bidentate bridging, and chelating fashions. researchgate.netmdpi.com

The coordination versatility of the pyrazole scaffold has led to its extensive use in the design of ligands for catalysis, functional materials, and biomimetic systems. researchgate.netmdpi.com The structural rigidity and tunable electronic properties, achieved through substitution on the ring, make pyrazoles attractive building blocks for creating specific coordination environments around a metal ion. mdpi.com

Table 1: Coordination Modes of the Pyrazole Ring

| Coordination Mode | Description |

|---|---|

| Monodentate | The pyrazole ligand binds to a single metal center through its pyridine-like N2 atom. mdpi.com |

| Bidentate Bridging | The deprotonated pyrazolide anion bridges two metal centers, with each nitrogen atom coordinating to a different metal. mdpi.com |

| Chelating | Polydentate ligands incorporating pyrazole moieties can bind to a single metal center through multiple donor atoms, forming a chelate ring. researchgate.net |

Impact of Iodo and Nitro Substituents on Ligand Behavior

The introduction of iodo and nitro groups at the 5- and 4-positions of the 1-methyl-1H-pyrazole ring, respectively, profoundly alters the electronic landscape of the molecule and, consequently, its behavior as a ligand.

The nitro group (-NO2) is a strong electron-withdrawing group. Its presence at the C4 position significantly decreases the electron density of the pyrazole ring. This has several implications for the ligand's coordination properties:

Reduced Basicity: The electron-withdrawing nature of the nitro group reduces the basicity of the pyridine-like N2 atom, making it a weaker Lewis base. This can lead to weaker coordination bonds with metal ions compared to unsubstituted pyrazoles.

Altered Redox Properties: The nitro group can participate in redox processes, which could impart interesting electrochemical or catalytic properties to its metal complexes.

Impact on Physical Properties: The incorporation of a nitro group has been demonstrated to drastically affect the optical and magnetic properties of lanthanide complexes derived from pyrazole-based ligands. rsc.org

The iodo group (-I) at the C5 position also influences the ligand's behavior, albeit through different mechanisms:

Steric Effects: The relatively large size of the iodine atom can introduce steric hindrance around the adjacent N1 and potentially influence the coordination geometry of the resulting metal complexes.

Halogen Bonding: The iodine atom can act as a halogen bond donor, participating in non-covalent interactions with Lewis bases. This can play a role in the supramolecular assembly of the metal complexes in the solid state.

Synthetic Handle: The carbon-iodine bond is a versatile functional group for further synthetic transformations. The iodo group can be readily displaced or participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, allowing for the construction of more complex molecular architectures. researchgate.netrsc.org This makes this compound a valuable intermediate for creating a library of functionalized ligands.

In concert, the electron-withdrawing nitro group and the sterically demanding and synthetically versatile iodo group make this compound a unique ligand. The reduced basicity of the pyrazole ring due to the nitro group might be counterbalanced by the potential for secondary interactions, such as halogen bonding from the iodo group. The interplay of these electronic and steric effects can lead to the formation of metal complexes with novel structures and properties.

Table 2: Predicted Effects of Substituents on Ligand Properties

| Substituent | Position | Electronic Effect | Predicted Impact on Ligand Behavior |

|---|---|---|---|

| Nitro (-NO2) | 4 | Strong electron-withdrawing | Decreased basicity of N2, potential for redox activity, altered optical/magnetic properties of complexes. rsc.org |

| Iodo (-I) | 5 | Weak electron-withdrawing, sterically bulky | Steric influence on coordination, potential for halogen bonding, serves as a versatile synthetic handle for post-coordination modification. researchgate.netrsc.org |

Future Directions and Emerging Research Avenues for 5 Iodo 1 Methyl 4 Nitro 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes

The advancement of greener and more efficient synthetic methodologies is paramount for the broader application of 5-iodo-1-methyl-4-nitro-1H-pyrazole and its derivatives. benthamdirect.com Current synthetic strategies often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of sustainable synthetic protocols. benthamdirect.comjetir.org

Key areas for exploration include:

Catalyst-Free and Eco-Friendly Approaches: Investigating catalyst-free condensation reactions and the use of environmentally benign solvents like water and ethanol (B145695) can significantly reduce the environmental impact of synthesis. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. nih.gov

Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters, enhanced safety, and the potential for scalability, making it an attractive avenue for the industrial production of pyrazole (B372694) derivatives. researchgate.netmdpi.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs can streamline the synthesis process by combining multiple steps, thereby increasing efficiency and reducing waste. nih.gov

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Catalyst-Free Synthesis | Reduced cost, toxicity, and environmental impact. mdpi.com | Exploration of solvent effects and reaction conditions to promote uncatalyzed transformations. |

| Microwave/Ultrasound | Accelerated reaction rates, improved yields, and energy efficiency. nih.gov | Optimization of irradiation parameters and solvent choice for specific reaction types. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, and automation potential. researchgate.netmdpi.com | Development of robust flow reactor setups and optimization of residence times and temperatures. |

| Multicomponent Reactions | Increased atom economy, reduced waste, and simplified purification. nih.gov | Design of novel MCRs that incorporate this compound or its precursors. |

Exploration of Unconventional Reactivity Patterns

The interplay between the iodo and nitro groups on the pyrazole ring opens up avenues for exploring unconventional reactivity. Future studies should delve into the nuanced chemical behavior of this compound beyond standard cross-coupling reactions.

Areas of interest include:

Halogen Bonding: The iodine atom can act as a halogen bond donor, influencing solid-state packing and solution-phase behavior. Investigating these interactions could lead to applications in crystal engineering.

Nitrodeiodination: The replacement of the iodine atom with a nitro group is a potential transformation that could lead to polynitropyrazoles, a class of energetic materials. researchgate.net

Regioselective Functionalization: Developing methods for the selective functionalization of other positions on the pyrazole ring, while the iodo and nitro groups remain intact, would significantly expand the synthetic utility of this compound. nih.gov

Integration into Automated Synthesis Platforms

The need for rapid synthesis and screening of compound libraries in drug discovery and materials science highlights the importance of automation. whiterose.ac.uknih.gov Integrating the synthesis of this compound derivatives into automated platforms is a critical future direction.

Key aspects include:

Polymer-Assisted Solution-Phase (PASP) Synthesis: This technique utilizes polymer-supported reagents and scavengers to facilitate purification, making it highly amenable to automation. acs.org